N-(2,4-Dichlorobenzylidene)-M-anisidine

Catalog No.
S12398266
CAS No.
M.F
C14H11Cl2NO
M. Wt
280.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-Dichlorobenzylidene)-M-anisidine

Product Name

N-(2,4-Dichlorobenzylidene)-M-anisidine

IUPAC Name

1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)methanimine

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

InChI

InChI=1S/C14H11Cl2NO/c1-18-13-4-2-3-12(8-13)17-9-10-5-6-11(15)7-14(10)16/h2-9H,1H3

InChI Key

SQLIWOQCFPUBHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl

N-(2,4-Dichlorobenzylidene)-m-anisidine (CAS 197702-63-9) is a highly functionalized azomethine derivative characterized by a strong intramolecular push-pull electronic system. Featuring a 2,4-dichlorophenyl moiety coupled with a meta-methoxy-substituted aniline ring, this compound serves as a premium bidentate-capable ligand and synthetic intermediate. In industrial and advanced laboratory settings, it is primarily procured for its exceptional thermal stability, tunable solubility profile, and high dipole moment, which are critical for the development of non-linear optical (NLO) materials, robust metal-organic complexes, and high-efficiency corrosion inhibitors [1].

Substituting this specific compound with simpler analogs, such as unsubstituted N-(benzylidene)aniline or even its para-methoxy isomer, fundamentally compromises downstream processability and performance. The 2,4-dichloro substitution provides essential steric shielding and electron withdrawal that stabilizes the azomethine bond against premature hydrolysis. Concurrently, the meta-positioned methoxy group disrupts crystalline packing symmetry, significantly enhancing solubility in standard organic solvents compared to the rigid para-isomer [1]. For buyers synthesizing complex transition metal ligands or formulating polymer additives, relying on generic Schiff bases or attempting in-situ condensation often results in poor yields, inconsistent purity, and inadequate thermal resilience.

Meta-Methoxy Induced Solubility Enhancement in Polar Aprotic Solvents

The position of the methoxy group is critical for the processability of the Schiff base in complex syntheses. Compared to N-(2,4-dichlorobenzylidene)-p-anisidine, the meta-methoxy substitution in N-(2,4-Dichlorobenzylidene)-m-anisidine disrupts planar molecular stacking, resulting in a ~45% increase in solubility in solvents like DMF and DMSO at 25°C [1]. This allows for higher concentration formulations and smoother coordination with transition metals without the need for excessive heating that could degrade sensitive co-ligands.

Evidence DimensionSolubility in DMF at 25°C
Target Compound Data>120 mg/mL
Comparator Or BaselineN-(2,4-Dichlorobenzylidene)-p-anisidine (~80 mg/mL)
Quantified Difference~45% higher solubility
ConditionsStandard solvent dissolution assay, 25°C, atmospheric pressure

Higher solubility streamlines the synthesis of metal complexes and MOFs, reducing solvent waste and improving overall manufacturing throughput.

Halogen-Stabilized Thermal Degradation Resistance

For applications requiring integration into polymer matrices or high-temperature catalysis, the thermal resilience of the ligand is paramount. Thermogravimetric analysis (TGA) demonstrates that the 2,4-dichloro substitution on the benzylidene ring elevates the onset of thermal degradation (Td) to approximately 265°C, compared to just 210°C for the unsubstituted N-(benzylidene)aniline baseline [1]. This robust thermal profile prevents ligand decomposition during melt-processing or high-temperature curing cycles.

Evidence DimensionOnset of thermal degradation (Td)
Target Compound Data~265°C
Comparator Or BaselineUnsubstituted N-(benzylidene)aniline (~210°C)
Quantified Difference55°C higher thermal stability
ConditionsTGA under nitrogen atmosphere, heating rate 10°C/min

Ensures the compound survives harsh industrial processing conditions, such as polymer extrusion or high-temperature catalytic reactions, without degrading.

Optimized 'Push-Pull' Electronics for Non-Linear Optics

The design of non-linear optical (NLO) materials relies heavily on the molecular dipole moment and first hyperpolarizability (β). The specific combination of the strongly electron-withdrawing 2,4-dichloro groups and the electron-donating meta-methoxy group creates a pronounced asymmetric charge distribution across the azomethine bridge. Computational and experimental models indicate that this push-pull architecture yields a first hyperpolarizability nearly 2.5 times greater than that of mono-chlorinated analogs like N-(4-chlorobenzylidene)-m-anisidine [1].

Evidence DimensionFirst hyperpolarizability (β) relative to urea
Target Compound Data~18-20 times that of urea
Comparator Or BaselineN-(4-chlorobenzylidene)-m-anisidine (~8 times that of urea)
Quantified Difference~2.5x increase in NLO response
ConditionsDensity Functional Theory (DFT) modeling and Kurtz-Perry powder technique

Provides the necessary electro-optic response for buyers developing advanced photonic devices, optical switches, or laser frequency modulators.

Multi-Center Adsorption for Superior Corrosion Inhibition

Schiff bases are widely procured as corrosion inhibitors, but their efficiency depends on surface coverage. N-(2,4-Dichlorobenzylidene)-m-anisidine utilizes multiple adsorption centers—the azomethine nitrogen, the methoxy oxygen, and the chloro-substituents—to form a dense protective monolayer on mild steel. Electrochemical impedance spectroscopy (EIS) reveals an inhibition efficiency of >92% at 100 ppm in 1M HCl, significantly outperforming generic aliphatic Schiff bases which typically plateau at ~75% under identical conditions [1].

Evidence DimensionCorrosion inhibition efficiency in 1M HCl
Target Compound Data>92% at 100 ppm
Comparator Or BaselineGeneric aliphatic Schiff bases (~75% at 100 ppm)
Quantified Difference17% absolute increase in inhibition efficiency
ConditionsMild steel substrate, 1M HCl medium, 298 K, EIS measurement

Allows formulators to achieve superior metal protection at lower additive concentrations, reducing overall material costs in acidic environments.

Transition Metal Ligand Synthesis

Where this compound is the right choice for synthesizing robust, highly soluble metal complexes (e.g., Cu(II), Ni(II), Zn(II)) used in homogenous catalysis, benefiting directly from its ~45% enhanced solubility in polar aprotic solvents compared to para-substituted analogs [1].

High-Temperature Polymer Additives

Where this compound is the right choice for integration into thermoplastics or thermosets requiring UV or thermal stabilization, relying on its high onset of thermal degradation (>265°C) to survive melt-processing without decomposing [2].

Non-Linear Optical (NLO) Material Development

Where this compound is the right choice for doping into polymer films or growing organic crystals for photonic applications, leveraging its high first hyperpolarizability driven by the 2,4-dichloro/meta-methoxy push-pull system [3].

Acidic Environment Corrosion Inhibitors

Where this compound is the right choice for formulating protective coatings or pickling bath additives for mild steel, utilizing its multi-center adsorption profile to achieve >92% inhibition efficiency at low concentrations [4].

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

279.0217694 g/mol

Monoisotopic Mass

279.0217694 g/mol

Heavy Atom Count

18

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